1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one

Description

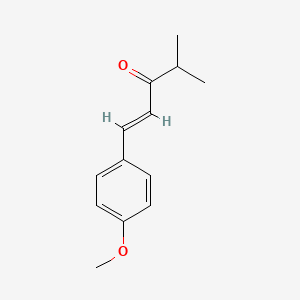

Chemical Structure and Properties 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one (CAS: 104-27-8) is an α,β-unsaturated ketone with the molecular formula C₁₂H₁₄O₂ (MW: 190.24 g/mol) . The compound features a methoxyphenyl group at position 1, a methyl group at position 4, and a conjugated enone system (C=C–C=O) that influences its reactivity and spectral properties.

Synthesis and Applications The compound can be synthesized via Wittig reactions or carbonylative coupling methods, similar to other α,β-unsaturated ketones . It is primarily used in the fragrance industry, where it contributes to floral or fruity notes under the synonym "methoxystyryl isopropyl ketone" .

Structure

3D Structure

Properties

CAS No. |

67962-14-5 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

(E)-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one |

InChI |

InChI=1S/C13H16O2/c1-10(2)13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+ |

InChI Key |

ZIXVMEYRFPMOAV-RMKNXTFCSA-N |

Isomeric SMILES |

CC(C)C(=O)/C=C/C1=CC=C(C=C1)OC |

Canonical SMILES |

CC(C)C(=O)C=CC1=CC=C(C=C1)OC |

density |

1.016-1.026 |

physical_description |

colourless oily liquid with a buttery, caramellic odour |

solubility |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Aldol Condensation

Under basic conditions, 4-methoxybenzaldehyde reacts with 3-pentanone in the presence of sodium hydroxide or potassium hydroxide. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group. For example, a protocol adapted from similar compounds involves refluxing equimolar amounts of 4-methoxybenzaldehyde and 3-pentanone in ethanol with 10% aqueous NaOH for 6–8 hours. The product is isolated via extraction with dichloromethane and purified through column chromatography, yielding approximately 65–70% of the (E)-isomer.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Catalyst | NaOH (10% aqueous) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | 65–70% |

Acid-Catalyzed Aldol Condensation

Alternative methods employ hydrochloric acid (HCl) as a catalyst. A mixture of 4-methoxybenzaldehyde and methyl ethyl ketone saturated with HCl gas at room temperature produces the target compound. This method avoids the need for anhydrous conditions but requires careful control of HCl concentration to prevent over-protonation of intermediates. The crude product is typically recrystallized from ethanol to achieve >90% purity.

Modified Synthetic Routes for Enhanced Stereoselectivity

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study involving analogous α,β-unsaturated ketones demonstrated that microwave heating at 120°C for 20 minutes in the presence of Knoevenagel catalysts (e.g., piperidine) improves yields to 85–90% while reducing side products. This method is particularly advantageous for scaling up production due to its energy efficiency.

Solvent-Free Conditions

Green chemistry approaches eliminate organic solvents by employing neat reactants and solid acid catalysts like montmorillonite K10. For instance, grinding 4-methoxybenzaldehyde with 3-pentanone and a catalytic amount of K10 at 80°C for 2 hours yields the product with 75% efficiency. This method reduces waste and aligns with industrial sustainability goals.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis often employs continuous flow reactors to enhance heat and mass transfer. A patented process describes the use of a tubular reactor with immobilized acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) as catalysts. Operating at 100°C and 5 bar pressure, this system achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹ with 98% conversion.

Purification and Isolation

Industrial purification typically involves fractional distillation under reduced pressure (10–15 mmHg) due to the compound’s high boiling point (~333°C). Advanced techniques like simulated moving bed (SMB) chromatography are employed to separate (E)- and (Z)-isomers, ensuring >99% enantiomeric excess for flavoring applications.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications Overview

-

Flavoring Agent

- 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one is primarily used as a flavoring agent in the food industry. It has been classified under the FEMA (Flavor and Extract Manufacturers Association) number 3760, indicating its approval for use in food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent .

-

Pharmaceutical Applications

- Recent studies have highlighted the potential of this compound as a multifunctional pharmaceutical agent, particularly in cancer therapies. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development targeting specific pathways involved in cancer progression .

-

Cosmetic and Personal Care Products

- Due to its pleasant aroma, this compound is also utilized in cosmetic formulations. Its stability and compatibility with other ingredients make it suitable for use in perfumes and scented products.

Table 1: Summary of Applications

| Application Area | Description | Regulatory Status |

|---|---|---|

| Flavoring Agent | Used to enhance flavors in food products | FEMA No. 3760, JECFA Approved |

| Pharmaceutical | Potential use in cancer therapies and drug development | Under investigation |

| Cosmetic Products | Incorporated into perfumes and personal care items due to aromatic properties | Generally recognized as safe |

Case Study 1: Flavoring Agent Evaluation

In a comprehensive evaluation by JECFA, the compound was assessed alongside other flavoring agents. The committee concluded that it poses no safety concerns at current usage levels, affirming its GRAS (Generally Recognized As Safe) status for food applications .

Case Study 2: Pharmaceutical Research

A recent study explored the interactions of related compounds with high-abundance blood proteins, revealing insights into their potential therapeutic effects against cancer cells. The findings suggest that derivatives of this compound could play a role in modulating biological pathways relevant to tumor growth .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation. Its methoxy group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Chalcones

Example Compound : (E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CAS: 85502-87-0)

- Structure : Chalcone backbone with 4-chloro and 4-methoxy substituents.

- Molecular Weight : 274.73 g/mol.

- The chalcone framework (C₆H₅–C=O–CH=CH–C₆H₄) offers extended conjugation, leading to stronger UV absorption, which is critical in photochemical applications .

Alkynones

Example Compound : 1-(4-Methoxyphenyl)tetradec-2-yn-1-one

- Structure : A terminal alkyne (C≡C) linked to the methoxyphenyl group.

- Key Differences: The triple bond increases rigidity and reduces solubility in polar solvents compared to the target compound’s double bond. Alkynones are typically synthesized via Sonogashira coupling, whereas the target compound may use Wittig or aldol condensations .

Dibenzoylmethanes

Example Compound : Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione; CAS: 70356-09-1)

- Structure : Two aryl ketones connected by a central methane group.

- Molecular Weight : 310.39 g/mol.

- Key Differences: The diketone system in Avobenzone allows for keto-enol tautomerism, enhancing UV stability and making it a popular sunscreen ingredient. Melting Point: 110–118°C, significantly higher than the likely liquid state of the target compound .

Propenones and Enones

Example Compound: 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a)

- Structure: Azetidin-2-one (β-lactam) fused with methoxyphenyl and phenoxy groups.

- Melting Point : 188–189°C.

- Key Differences :

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one | C₁₂H₁₄O₂ | 190.24 | N/A (likely liquid) | Fragrances, synthesis |

| (E)-4′-Chloro-4-methoxychalcone | C₁₅H₁₁ClO₂ | 274.73 | Not reported | Photochemical studies |

| Avobenzone | C₂₀H₂₂O₃ | 310.39 | 110–118 | Sunscreen agents |

| 1-(4-Methoxyphenyl)tetradec-2-yn-1-one | C₂₁H₂₈O₂ | 312.45 | Not reported | Organic synthesis |

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Impact on Properties |

|---|---|---|

| 4-Methoxy (target) | Electron-donating | Enhances resonance stabilization; reduces oxidation susceptibility |

| 4-Chloro (chalcone) | Electron-withdrawing | Increases polarity and thermal stability |

| tert-Butyl (Avobenzone) | Steric hindrance | Improves photostability via reduced tautomerization |

Key Research Findings

- Synthetic Routes: The target compound shares synthetic pathways (e.g., Wittig reactions) with chalcones and alkynones but diverges in catalyst systems .

- Regulatory Status : Classified as safe in fragrances by the WHO, unlike halogenated analogs, which may face stricter toxicity evaluations .

- Stability: The conjugated enone system in the target compound is less UV-stable than Avobenzone’s diketone framework, limiting its use in sunscreens .

Biological Activity

1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one, also known by its chemical structure C13H16O2, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a methoxy group attached to a phenyl ring and an α,β-unsaturated ketone structure. This configuration is crucial for its biological activity, particularly in interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of α,β-unsaturated ketones can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

2. Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For example, derivatives have been tested against various cancer cell lines, showing cytotoxic effects through apoptosis induction and cell cycle arrest. The mechanism typically involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Table 1: Cytotoxic Effects of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Decyl caffeate | A549 (Lung Cancer) | 54.2 | Induction of apoptosis via caspase activation |

| Octyl caffeate | MCF-7 (Breast) | 70 | Cell cycle arrest and apoptosis |

| This compound | Various | TBD | TBD |

3. TRPM8 Modulation

Recent research has identified that compounds structurally related to this compound may act as modulators of TRPM8 channels, which are implicated in sensory perception including pain and temperature sensation. This modulation could provide therapeutic avenues for pain management .

Case Studies

Case Study 1: Pain Modulation via TRPM8

In a double-blind crossover study involving human subjects, a compound similar to this compound was administered to evaluate its effect on pain perception through TRPM8 activation. Results indicated that higher concentrations led to increased pain ratings, which were significantly reduced by co-administration of a TRPM8 antagonist .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) demonstrated that related compounds exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What spectroscopic techniques are recommended for structural confirmation of 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify methoxy (-OCH), methyl, and unsaturated ketone groups. Compare chemical shifts with analogs like 3-(4-Methoxyphenyl)propanol and chalcone derivatives .

- Infrared (IR) Spectroscopy: Confirm carbonyl (C=O) stretching (~1700 cm) and methoxy C-O vibrations (~1250 cm) .

- Mass Spectrometry (MS): Validate molecular weight via high-resolution MS (HRMS) and compare fragmentation patterns with databases like NIST Chemistry WebBook .

Basic: How can synthetic routes for this compound be optimized to minimize impurities like 1-(4-Methoxyphenyl)piperazine derivatives?

Answer:

- Reagent Control: Use anhydrous conditions and purified starting materials (e.g., 4-methoxyphenylacetone) to avoid side reactions .

- Chromatographic Purification: Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC to isolate the target compound from byproducts .

- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) and adjust catalyst loading (e.g., acid/base catalysts) to suppress piperazine formation .

Advanced: How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved during structural refinement?

Answer:

- Software Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement ellipsoids and twinned data .

- Validation Metrics: Cross-check with PLATON (ADP analysis) and CIF validation reports to identify outliers in thermal parameters .

- Data Recollection: If discrepancies persist, re-measure high-resolution diffraction data (e.g., synchrotron sources) to improve data-to-parameter ratios .

Advanced: What computational methods are suitable for studying the compound’s reactivity in fragrance-related oxidation reactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack, such as the α,β-unsaturated ketone moiety .

- Molecular Dynamics (MD): Simulate interactions with fragrance matrices (e.g., ethanol/water systems) to assess stability under storage conditions .

- QSAR Modeling: Corrate substituent effects (e.g., methoxy vs. hydroxy groups) with experimental oxidation rates using datasets from analogs like 4-Methoxychalcone .

Application-Focused: What analytical protocols validate the compound’s role in fragrance formulations?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify trace levels in complex matrices using NIST reference spectra and internal standards (e.g., 3-(4-Methoxyphenyl)propanol) .

- Odor Threshold Testing: Conduct sensory panels to determine detection limits, referencing structurally similar fragrances like Ethone (α-methylanisylidene acetone) .

- Stability Studies: Monitor degradation under UV light using accelerated aging tests and HPLC-UV analysis .

Advanced: How to address discrepancies in chromatographic purity assessments between laboratories?

Answer:

- Standardization: Use certified reference materials (CRMs) from NIST or equivalent bodies to calibrate instruments .

- Interlaboratory Comparison: Share spiked samples and validate methods via statistical tools (e.g., Horwitz ratio) to identify systematic errors .

- Method Harmonization: Adopt validated protocols from pharmacopeial guidelines (e.g., USP-NF) for column selection (C18, 5 µm) and mobile phase optimization .

Basic: What safety protocols are recommended for handling this compound in synthetic workflows?

Answer:

- Hazard Assessment: Review SDS data for analogs (e.g., 4-Methoxybutyrylfentanyl) to anticipate toxicity risks, particularly neurotoxic or irritant effects .

- Engineering Controls: Use fume hoods for reactions involving volatile intermediates (e.g., ketones) and avoid skin contact via PPE (nitrile gloves, lab coats) .

- Waste Management: Neutralize acidic/basic byproducts before disposal and segregate halogenated waste if halogenated solvents are used .

Advanced: How to model crystal packing interactions for polymorph screening?

Answer:

- Software: Utilize Mercury (CCDC) or WinGX for visualizing Hirshfeld surfaces and identifying dominant intermolecular forces (e.g., C-H···O interactions) .

- Energy Frameworks: Compare lattice energies of potential polymorphs using PIXEL calculations in CrystalExplorer .

- Experimental Cross-Validation: Correlate computational predictions with PXRD data collected at variable temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.